Coruno

Description

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

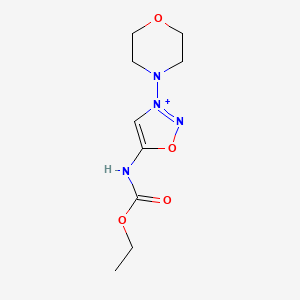

Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation. |

|---|---|

CAS No. |

188472-37-9 |

Molecular Formula |

C9H15N4O4+ |

Molecular Weight |

243.24 g/mol |

IUPAC Name |

ethyl N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)carbamate |

InChI |

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/p+1 |

InChI Key |

XLFWDASMENKTKL-UHFFFAOYSA-O |

Canonical SMILES |

CCOC(=O)NC1=C[N+](=NO1)N2CCOCC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Hypothetical Vasodilator "Coruno": A Technical Whitepaper on its Mechanism of Action in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the putative mechanism of action of "Coruno," a novel investigational vasodilator, in vascular smooth muscle cells (VSMCs). Based on synthesized data and established principles of vascular pharmacology, this compound is proposed to exert its effects primarily through the inhibition of the Rho-kinase (ROCK) signaling pathway, a key regulator of calcium sensitization in VSMCs. Additionally, evidence suggests a secondary mechanism involving the potentiation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, leading to a synergistic relaxation of the vascular smooth muscle. This whitepaper details the signaling pathways, presents hypothetical quantitative data for this compound's activity, and provides comprehensive experimental protocols for elucidating its mechanism of action.

Introduction

Abnormal contraction of vascular smooth muscle is a primary contributor to the pathophysiology of cardiovascular diseases such as hypertension and coronary artery vasospasm.[1] The regulation of vascular tone is a complex process involving the interplay of various signaling pathways that control the intracellular calcium concentration ([Ca2+]i) and the calcium sensitivity of the contractile apparatus. While increases in intracellular Ca2+ are the primary trigger for VSMC contraction, the RhoA/Rho-kinase (ROCK) pathway plays a crucial role in maintaining force by sensitizing the contractile proteins to Ca2+.[1][2] This pathway is a well-established therapeutic target for cardiovascular diseases.[3] This guide explores the hypothetical mechanism of "this compound" as a potent vasodilator targeting these critical pathways.

Proposed Signaling Pathways of this compound Action

This compound is hypothesized to induce vasodilation through a dual mechanism of action:

-

Primary Mechanism: Rho-Kinase (ROCK) Inhibition: The predominant effect of this compound is believed to be the direct inhibition of Rho-kinase. This disrupts the calcium sensitization of the contractile machinery in VSMCs. The RhoA/ROCK pathway, when activated by vasoconstrictors, inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and sustained contraction.[1][4] By inhibiting ROCK, this compound would prevent the inactivation of MLCP, thereby promoting the dephosphorylation of MLC and leading to vasodilation.[3][5]

-

Secondary Mechanism: Potentiation of the Nitric Oxide (NO) Pathway: this compound may also enhance the effects of nitric oxide, a key endogenous vasodilator. NO, produced by endothelial cells, activates soluble guanylate cyclase (sGC) in VSMCs, leading to increased levels of cyclic guanosine monophosphate (cGMP).[6][7] cGMP then activates protein kinase G (PKG), which in turn reduces intracellular calcium levels and decreases the calcium sensitivity of the contractile proteins, ultimately causing vasorelaxation.[6][7]

Signaling Pathway Diagram

Caption: Proposed dual mechanism of action for this compound in vascular smooth muscle.

Quantitative Data (Hypothetical)

The following tables summarize the hypothetical in vitro pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Conditions |

| IC50 (ROCK2) | 15 nM | Recombinant human ROCK2 kinase assay |

| EC50 (Vasorelaxation) | 50 nM | Phenylephrine-precontracted rat aortic rings |

| Ki (ROCK2) | 8 nM | Radioligand binding assay |

Table 2: Selectivity Profile of this compound

| Target | IC50 (nM) | Fold Selectivity (vs. ROCK2) |

| ROCK2 | 15 | 1 |

| PKA | > 10,000 | > 667 |

| PKC | > 10,000 | > 667 |

| MLCK | 5,000 | 333 |

Detailed Experimental Protocols

The following protocols describe the key experiments used to characterize the mechanism of action of this compound.

Isometric Tension Studies in Isolated Blood Vessels

Objective: To determine the vasorelaxant potency of this compound and to investigate its mechanism of action in intact vascular tissue.

Methodology:

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g. The viability of the endothelium is assessed by contracting the rings with phenylephrine (B352888) (1 µM) followed by relaxation with acetylcholine (B1216132) (10 µM).

-

Contraction and Relaxation: After a washout period, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (60 mM). Once a stable contraction plateau is reached, cumulative concentrations of this compound (1 nM to 10 µM) are added to the organ bath to construct a concentration-response curve.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Rho-Kinase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on ROCK activity.

Methodology:

-

Cell Culture: Human aortic smooth muscle cells (HASMCs) are cultured in smooth muscle cell growth medium supplemented with 5% fetal bovine serum.

-

Cell Treatment: Sub-confluent HASMCs are serum-starved for 24 hours and then pre-incubated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with a ROCK activator, such as lysophosphatidic acid (LPA; 10 µM), for 30 minutes.

-

Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated myosin phosphatase target subunit 1 (p-MYPT1), a direct substrate of ROCK, and total MYPT1.

-

Data Analysis: The band intensities are quantified using densitometry. The ratio of p-MYPT1 to total MYPT1 is calculated to determine the level of ROCK activity. The IC50 value for this compound's inhibition of ROCK activity is then determined.

Measurement of Intracellular Calcium

Objective: To determine if this compound's vasodilatory effect is mediated by a decrease in intracellular calcium concentration.

Methodology:

-

Cell Loading: Cultured VSMCs are loaded with the ratiometric calcium indicator Fura-2 AM (5 µM) for 60 minutes at 37°C.

-

Fluorimetry: The cells are then washed and placed in a temperature-controlled cuvette of a fluorometer. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.

-

Stimulation: A baseline fluorescence ratio is established before the addition of a vasoconstrictor (e.g., angiotensin II, 100 nM). Once the calcium signal has peaked and reached a sustained plateau, increasing concentrations of this compound are added.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Experimental and Logical Workflow Diagram

Caption: Experimental workflow for characterizing the mechanism of this compound.

Conclusion

The hypothetical investigational drug this compound represents a promising therapeutic agent for cardiovascular diseases characterized by excessive vasoconstriction. Its putative dual mechanism of action, involving potent inhibition of the Rho-kinase pathway and augmentation of the nitric oxide signaling cascade, suggests a comprehensive approach to inducing vasodilation. The experimental protocols and workflows detailed in this document provide a robust framework for the preclinical characterization of this compound and similar compounds, facilitating their development as novel treatments for hypertension and other vascular disorders. Further in vivo studies are warranted to confirm these mechanisms and to evaluate the therapeutic potential of this compound in relevant animal models of cardiovascular disease.

References

- 1. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho Kinase Inhibition Improves Endothelial Function in Human Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Molsidomine: importance in treatment of circulation disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

The Metabolic Conversion of Molsidomine to Linsidomine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molsidomine (B1677406) is a cardiovascular drug that functions as a long-acting vasodilator.[1] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to produce the active therapeutic agent.[2] This technical guide provides an in-depth exploration of the metabolic pathway that converts molsidomine into its pharmacologically active metabolite, linsidomine (B1675546) (also known as SIN-1), and the subsequent generation of nitric oxide (NO), the ultimate effector molecule.[2][3] This document outlines the enzymatic and non-enzymatic steps of this pathway, presents relevant pharmacokinetic data, details experimental protocols for the analysis of these compounds, and provides visual representations of the key processes.

The Metabolic Pathway: From Prodrug to Active Metabolite

The biotransformation of molsidomine is a multi-step process that begins in the liver and culminates in the release of nitric oxide in the bloodstream.[2] The rate-limiting step in this metabolic sequence is the initial enzymatic conversion of molsidomine to linsidomine.[4]

Step 1: Enzymatic Hydrolysis of Molsidomine to Linsidomine (SIN-1)

Molsidomine is primarily metabolized in the liver, where it undergoes enzymatic hydrolysis to form its active metabolite, linsidomine (SIN-1).[5] This reaction involves the cleavage of an ester group and is catalyzed by carboxylesterases, a class of enzymes abundant in the liver that are responsible for the hydrolysis of a wide variety of xenobiotics.[6][7][8] While the specific human carboxylesterase isoforms responsible for molsidomine hydrolysis have not been definitively identified in the reviewed literature, the central role of these enzymes in the activation of this prodrug is well-established.

-

Enzyme Class: Carboxylesterases (EC 3.1.1.1)[6]

-

Location: Primarily in the liver[2]

-

Reaction: Hydrolysis of the ethoxycarbonyl group of molsidomine[4]

Step 2: Spontaneous Conversion of Linsidomine (SIN-1) to SIN-1A

Following its formation, linsidomine (SIN-1) is a relatively unstable intermediate that undergoes a spontaneous, non-enzymatic conversion to SIN-1A.[3][5] This transformation involves a ring-opening of the sydnonimine structure.

Step 3: Release of Nitric Oxide (NO) from SIN-1A

The metabolite SIN-1A is the direct precursor to nitric oxide.[5] It spontaneously decomposes to release NO, a potent vasodilator.[2] This final step is a non-enzymatic process and is crucial for the therapeutic effects of molsidomine. The remaining part of the molecule is converted to the inactive metabolite, SIN-1C.[4]

Quantitative Data: Pharmacokinetics of Molsidomine and Linsidomine

The pharmacokinetic properties of molsidomine and its active metabolite, linsidomine, have been studied in various populations. The data highlights the rapid conversion of the prodrug and the relatively short half-life of both compounds.

| Parameter | Molsidomine | Linsidomine (SIN-1) | Population | Reference |

| Time to Peak Plasma Concentration (tmax) | 1 - 2 hours | - | Healthy Individuals | [9] |

| Elimination Half-Life (t½) | 1.2 ± 0.2 hours | 1.0 ± 0.19 hours | Healthy Volunteers | [10] |

| 1.9 ± 0.2 hours | 1.8 ± 0.2 hours | Elderly Volunteers | [11] | |

| 13.1 ± 10.0 hours | 7.5 ± 5.4 hours | Patients with Liver Cirrhosis | [10][12] | |

| Bioavailability | 44% - 59% | - | Healthy Individuals | [9] |

| Protein Binding | 3% - 11% | - | Healthy Individuals | [9] |

| Apparent Plasma Clearance (CL/F) | 590 ± 73 ml h⁻¹ kg⁻¹ | - | Healthy Volunteers | [10] |

| 39.8 ± 31.9 ml h⁻¹ kg⁻¹ | - | Patients with Liver Cirrhosis | [10] | |

| Renal Excretion of Unchanged Drug | < 2% | - | Healthy Individuals | [13][14] |

| Renal Excretion of Metabolites | > 90% | - | Healthy Individuals | [13] |

Note: Specific enzyme kinetic parameters for the hydrolysis of molsidomine by carboxylesterases, such as Km and Vmax, were not available in the reviewed literature.

Experimental Protocols

Quantification of Molsidomine and Metabolites by HPLC-MS/MS

The following provides a general methodology for the quantitative determination of molsidomine and its metabolites in biological matrices, based on published high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[15]

1. Sample Preparation:

-

Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation.

-

A common method involves the addition of a cold organic solvent, such as methanol, to the sample.[15]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analytes of interest, is collected for analysis.

2. Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system is used.

-

Column: A reverse-phase column, such as an Agilent Infinity LabPoroshell 120 EC-C18 (4.6x100 mm, 2.7 Micron), is suitable for the separation of molsidomine and its metabolites.[15]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is common.

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for these compounds.

-

Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for molsidomine, linsidomine, and an internal standard are monitored.

4. Validation:

-

The analytical method should be validated according to established guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[15]

In Vitro Metabolism Studies using Liver Microsomes

This protocol describes a general procedure for studying the in vitro metabolism of molsidomine using human liver microsomes to characterize the enzymatic conversion to linsidomine.

1. Materials:

-

Pooled human liver microsomes

-

Molsidomine

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator or water bath at 37°C

2. Incubation Procedure:

-

A reaction mixture is prepared containing liver microsomes, phosphate buffer, and molsidomine at various concentrations.

-

The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is terminated by the addition of a cold organic solvent like acetonitrile.

-

Control incubations should be performed, including a no-NADPH control to assess non-CYP450 mediated metabolism and a no-microsome control to assess chemical stability.

3. Sample Analysis:

-

The terminated reaction mixtures are centrifuged to pellet the protein.

-

The supernatant is analyzed by a validated analytical method, such as HPLC-MS/MS, to quantify the disappearance of molsidomine and the formation of linsidomine over time.

4. Data Analysis:

-

The rate of metabolism can be determined from the slope of the natural log of the remaining molsidomine concentration versus time.

-

From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

-

By varying the substrate concentration, enzyme kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten kinetics.

Mandatory Visualizations

Molsidomine to Linsidomine Metabolic Pathway

Caption: The metabolic pathway of Molsidomine to Linsidomine and the subsequent release of Nitric Oxide.

Nitric Oxide Signaling Pathway

Caption: The downstream signaling cascade of Nitric Oxide leading to vasodilation.

Experimental Workflow for In Vitro Metabolism Study

Caption: A typical experimental workflow for studying the in vitro metabolism of Molsidomine.

References

- 1. Molsidomine | C9H14N4O4 | CID 5353788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Molsidomine? [synapse.patsnap.com]

- 3. [Pharmacological basis of therapy with molsidomine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between pharmacokinetics and pharmacodynamics of molsidomine and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Age-Related Inducibility of Carboxylesterases by the Antiepileptic Agent Phenobarbital and Implications in Drug Metabolism and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of molsidomine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Human pharmacokinetics of molsidomine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of HPLC-MS/MS method for molsidomine quantitation in various tissues of rats - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Coruno (Molsidomine 16 mg Once-Daily)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coruno is a prolonged-release, once-daily 16 mg formulation of molsidomine (B1677406).[1] Molsidomine is a direct nitric oxide (NO) donor utilized in the treatment of stable angina pectoris.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation.

Pharmacokinetics

Molsidomine is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, linsidomine (B1675546) (SIN-1).[2][3] The pharmacokinetic profile of molsidomine is characterized by its efficient conversion to SIN-1, which is responsible for its therapeutic effects.[3][4]

Absorption and Distribution

Following oral administration, molsidomine is well absorbed from the gastrointestinal tract.[5] The prolonged-release formulation of this compound (16 mg once-daily) is designed to maintain therapeutic plasma concentrations over a 24-hour period.[2][6] Studies have shown that plasma molsidomine concentrations remain above the efficacy threshold of 5 µg/L for the entire 24-hour cycle.[2]

The protein binding of molsidomine is low, ranging from 3% to 11%.[3] Its volume of distribution corresponds to the range of body weight.[3]

Metabolism and Excretion

Molsidomine undergoes extensive first-pass metabolism in the liver, where it is enzymatically converted to its active metabolite, SIN-1.[5][7] SIN-1 is then non-enzymatically converted to the unstable intermediate SIN-1A, which releases nitric oxide.[7]

The half-life of SIN-1 is approximately 1 to 2 hours.[3] More than 90% of the administered dose of molsidomine is excreted in the urine as metabolites.[3][8]

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for molsidomine and its 16 mg once-daily formulation, this compound.

Table 1: Pharmacokinetic Parameters of Molsidomine (Immediate-Release Formulations)

| Parameter | Value | Reference |

| Bioavailability | 44% - 59% | [3] |

| Time to Peak (Tmax) | 1 - 2 hours | [3] |

| Half-life (SIN-1) | 1 - 2 hours | [3] |

| Protein Binding | 3% - 11% | [3] |

| Excretion | >90% urinary | [3] |

Table 2: Pharmacokinetic Characteristics of this compound (Molsidomine 16 mg Once-Daily)

| Parameter | Description | Reference |

| Cmax | Lower mean maximum plasma concentration compared to immediate-release formulations. | [2] |

| Tmax | Increased time to maximum plasma concentration compared to immediate-release formulations. | [2] |

| Trough Concentration | Maintained in the therapeutic range over a 24-hour cycle. | [2] |

| Food Effect | Pharmacokinetics not significantly affected by concomitant food ingestion. | [2] |

| Age Effect | No major differences in pharmacokinetics between young and elderly healthy volunteers. | [2] |

Pharmacodynamics

The pharmacodynamic effects of molsidomine are mediated by its active metabolite, SIN-1, which acts as a nitric oxide donor.[4][7]

Mechanism of Action

SIN-1 spontaneously releases nitric oxide, which stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[7] This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase. The subsequent cascade of events results in the dephosphorylation of myosin light chains and relaxation of vascular smooth muscle.

The primary pharmacodynamic effect of molsidomine is vasodilation, with a more pronounced effect on the venous system.[9] This venous pooling reduces preload, which decreases myocardial wall stress and oxygen demand, thereby alleviating the symptoms of angina pectoris.[9][10]

Signaling Pathway

Caption: Molsidomine is converted to SIN-1, which releases NO, activating sGC and leading to vasodilation.

Experimental Protocols

The clinical development of this compound involved rigorous experimental protocols to assess its efficacy and safety. These studies were typically multicenter, randomized, double-blind, and placebo-controlled.[1]

Clinical Trial Design for Anti-Anginal Efficacy

A common design to evaluate the anti-anginal effects of this compound involves a crossover, double-blind, placebo-controlled trial.

-

Patient Population: Patients with a documented history of stable angina pectoris.

-

Run-in Period: A period where patients may receive a placebo to establish a baseline for angina frequency and exercise tolerance.

-

Randomization: Patients are randomly assigned to receive either this compound 16 mg once-daily or a matching placebo.

-

Treatment Periods: Each treatment period lasts for a specified duration (e.g., 2 weeks).

-

Crossover: After the first treatment period and a washout period, patients are switched to the alternate treatment.

-

Efficacy Endpoints:

-

Primary: Change in total exercise duration on a treadmill or cycle ergometer.

-

Secondary: Time to onset of angina, time to 1-mm ST-segment depression on ECG, frequency of anginal attacks, and consumption of short-acting nitrates.

-

-

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Measurement of Plasma Concentrations

The determination of molsidomine and SIN-1 plasma concentrations is crucial for pharmacokinetic analysis. A validated analytical method involves:

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Solid-Phase Extraction (SPE): Molsidomine and SIN-1 are extracted from the plasma matrix using SPE cartridges.

-

Liquid Chromatography: The extracted analytes are separated using a high-performance liquid chromatography (HPLC) system.

-

Detection: Ultraviolet (UV) or mass spectrometry (MS) detectors are used for quantification of the analytes.

Experimental Workflow Diagram

Caption: A typical crossover clinical trial design for evaluating the efficacy of this compound.

Conclusion

This compound (molsidomine 16 mg once-daily) is an effective and well-tolerated treatment for stable angina pectoris. Its prolonged-release formulation provides a consistent therapeutic effect over a 24-hour period. The pharmacodynamic action of this compound is well-understood and is based on the donation of nitric oxide, leading to vasodilation and a reduction in myocardial oxygen demand. The clinical development program for this compound has been extensive, utilizing robust experimental designs to establish its pharmacokinetic profile and clinical efficacy.

References

- 1. Comparative effects of once-daily molsidomine in coronary patients from two distinct European ethnicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between pharmacokinetics and pharmacodynamics of molsidomine and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Human pharmacokinetics of molsidomine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pilot double-blind randomized placebo-controlled study of molsidomine 16 mg once-a-day in patients suffering from stable angina pectoris: correlation between efficacy and over time plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molsidomine provides neuroprotection against vincristine-induced peripheral neurotoxicity through soluble guanylyl cyclase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of molsidomine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Molsidomine in the treatment of coronary insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Haemodynamic effects of molsidomine in patients with severe chronic coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nitric Oxide Signaling Pathways and Their Pharmacological Modulation

Disclaimer: Initial searches for a substance named "Coruno" and its effects on nitric oxide signaling pathways did not yield any publicly available scientific data or literature. Therefore, this guide provides a comprehensive overview of the nitric oxide (NO) signaling pathway itself, its key components, and established methods for its study, which aligns with the broader interest of the original request.

Introduction to Nitric Oxide Signaling

Nitric oxide (NO) is a unique, gaseous signaling molecule that plays a crucial role in a vast array of physiological and pathological processes.[1] As a small, lipophilic molecule, it readily diffuses across cell membranes to act on intracellular targets.[2] Its functions are diverse, ranging from vasodilation and neurotransmission to immune responses and anti-tumor activities.[1] The primary and most well-characterized signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[3][4][5] This NO-sGC-cGMP pathway is a central regulator of cardiovascular homeostasis, smooth muscle tone, and platelet activity.[1][5][6]

Core Signaling Pathways

The generation and action of nitric oxide can be delineated into several key steps, from its synthesis by nitric oxide synthases (NOS) to the downstream effects mediated by cGMP and protein kinase G (PKG).

Nitric Oxide Synthesis

NO is endogenously synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2] This process involves the oxidation of the guanidino nitrogen of L-arginine, producing NO and L-citrulline.[2] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it is involved in neurotransmission.[1]

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including immune cells like macrophages, in response to inflammatory stimuli such as cytokines.[1] iNOS produces large, sustained amounts of NO that can be cytotoxic.

-

Endothelial NOS (eNOS or NOS3): Predominantly located in the vascular endothelium, it is a key regulator of vascular tone and blood pressure.[1][7]

Both nNOS and eNOS are calcium/calmodulin-dependent enzymes, producing transient, low levels of NO for signaling purposes, whereas iNOS activity is calcium-independent.[1]

Caption: Synthesis of Nitric Oxide from L-Arginine by NOS enzymes.

The Canonical NO-sGC-cGMP Pathway

Once synthesized, NO diffuses into target cells, most notably vascular smooth muscle cells, where its primary receptor is soluble guanylate cyclase (sGC).[3][4] sGC is a heterodimeric enzyme containing a heme prosthetic group, which is the binding site for NO.[3][4][5] The binding of NO to the ferrous (Fe²⁺) heme iron induces a conformational change in sGC, activating its catalytic domain.[3][5] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5][8]

cGMP acts as a second messenger, and its primary downstream effector is cGMP-dependent protein kinase (PKG).[8][9][10] PKG, a serine/threonine kinase, phosphorylates various target proteins within the cell, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and ultimately causing smooth muscle relaxation (vasodilation).[8][10][11] The signal is terminated by phosphodiesterases (PDEs), particularly PDE5, which hydrolyze cGMP to the inactive 5'-GMP.[9]

Caption: The canonical NO-sGC-cGMP signaling pathway.

Quantitative Data on Pathway Modulators

The NO signaling pathway is a major target for drug development. Various compounds can modulate this pathway by acting as NO donors, inhibiting NOS enzymes, or stimulating/activating sGC. The table below summarizes quantitative data for some well-characterized modulators.

| Compound | Class | Mechanism of Action | Parameter | Value | System/Assay | Reference |

| Sodium Nitroprusside (SNP) | NO Donor | Spontaneously releases NO. | EC₅₀ (Relaxation) | ~30 nM | Rabbit Aorta | N/A |

| S-Nitroso-N-acetylpenicillamine (SNAP) | NO Donor | Releases NO upon decomposition. | IC₅₀ (LOX-2) | 710 µM | Soybean Lipoxygenase | [12] |

| Nitroglycerin (GTN) | NO Donor | Requires enzymatic bioactivation to release NO. | EC₅₀ (Relaxation) | ~200 nM | Bovine Coronary Artery | N/A |

| L-NG-Nitroarginine methyl ester (L-NAME) | NOS Inhibitor | Non-selective competitive inhibitor of NOS. | Kᵢ | ~15-30 nM | Purified NOS isoforms | N/A |

| Riociguat | sGC Stimulator | Sensitizes sGC to endogenous NO and directly stimulates sGC. | EC₅₀ (cGMP) | ~100 nM | Purified sGC | [5] |

| Cinaciguat | sGC Activator | Activates heme-free (oxidized) sGC. | EC₅₀ (cGMP) | ~30 nM | Heme-free sGC | [3] |

Note: EC₅₀/IC₅₀/Kᵢ values can vary significantly depending on the experimental system, tissue, and conditions.

Experimental Protocols and Methodologies

Studying the effects of a compound on the NO signaling pathway involves a variety of established experimental techniques to measure NO production, the activity of key enzymes, and downstream signaling events.

Measurement of Nitric Oxide Production (Griess Assay)

A common indirect method to quantify NO production is to measure its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), in biological fluids or cell culture media.

Protocol Outline: Griess Assay for Nitrite

-

Sample Collection: Collect cell culture supernatant or other biological fluid.

-

Nitrate Reduction (Optional): If total NOx (nitrite + nitrate) is to be measured, incubate samples with nitrate reductase to convert nitrate to nitrite.

-

Griess Reagent Addition: Add Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.

-

Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature, protected from light. Sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

-

Spectrophotometry: Measure the absorbance of the solution at ~540 nm using a microplate reader or spectrophotometer.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Caption: Experimental workflow for the Griess assay.

Measurement of cGMP Levels

To assess the downstream effects of NO signaling, intracellular cGMP levels are often quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.

Protocol Outline: cGMP ELISA

-

Cell/Tissue Treatment: Incubate cells or tissues with the test compound (e.g., a potential NO donor or sGC stimulator) for a defined period. A PDE inhibitor (e.g., IBMX) is often included to prevent cGMP degradation.

-

Lysis: Lyse the cells or homogenize the tissue in the buffer provided in the kit to release intracellular components.

-

Assay Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to a microplate pre-coated with a cGMP-specific antibody, followed by the addition of a cGMP-enzyme conjugate.

-

Incubation and Washing: Incubate the plate to allow competition between the sample cGMP and the cGMP-enzyme conjugate for antibody binding sites. Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate for the enzyme conjugate, which generates a colored product.

-

Absorbance Reading: Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Calculation: Calculate cGMP concentrations based on a standard curve.

Measurement of Vasodilation (Organ Bath Studies)

The functional consequence of NO signaling in the vasculature is vasodilation. This is classically studied ex vivo using isolated blood vessel rings in an organ bath setup.

Protocol Outline: Aortic Ring Vasorelaxation Assay

-

Tissue Preparation: Isolate a blood vessel (e.g., rat aorta), clean it of adherent tissue, and cut it into rings (2-3 mm).

-

Mounting: Mount the aortic rings in an organ bath chamber filled with physiological salt solution, maintained at 37°C and bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

Tension Recording: Connect the rings to an isometric force transducer to record changes in tension. Apply an optimal resting tension.

-

Pre-contraction: Contract the rings with a vasoconstrictor agent like phenylephrine (B352888) or KCl.

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound (potential vasodilator) in a cumulative manner, increasing the concentration stepwise.

-

Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve to determine parameters like EC₅₀ (the concentration causing 50% of the maximal relaxation) and Eₘₐₓ (maximal relaxation).

Conclusion

The nitric oxide signaling pathway is a fundamental and intricate system regulating a multitude of physiological functions. Its dysregulation is implicated in numerous diseases, including hypertension, atherosclerosis, and neurodegenerative disorders.[3][13] A thorough understanding of this pathway, facilitated by the experimental methodologies outlined here, is essential for researchers and drug development professionals seeking to identify and characterize new therapeutic agents that can modulate this critical signaling cascade.

References

- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]

- 5. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Nitric oxide-donor compounds inhibit lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of nitric oxide in the brain stem: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation and Nitric Oxide Release Mechanism of Linsidomine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine (B1675546), the active metabolite of the anti-anginal prodrug molsidomine (B1677406), is a potent vasodilator that exerts its pharmacological effects through the release of nitric oxide (NO). This technical guide provides an in-depth analysis of the structural characteristics of linsidomine and the intricate mechanisms governing its conversion to the NO-releasing entity, 3-morpholinosydnonimine (SIN-1). We will explore the factors influencing NO versus superoxide (B77818) and peroxynitrite formation, the downstream signaling cascade involving soluble guanylate cyclase (sGC), and detailed experimental protocols for the analysis of linsidomine and its NO-releasing properties. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of NO-donating drugs.

Structural Analysis of Linsidomine

Linsidomine, also known as SIN-1, is a mesoionic compound belonging to the class of sydnonimines.[1] Its unique electronic structure is key to its ability to spontaneously release nitric oxide.

Physicochemical Properties

A summary of the key physicochemical properties of linsidomine is presented in Table 1. This data is crucial for understanding its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference(s) |

| IUPAC Name | 5-azanidyl-3-(morpholin-4-yl)-1,2,3λ⁵-oxadiazol-3-ylium | [1] |

| Molecular Formula | C₆H₁₀N₄O₂ | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| CAS Number | 33876-97-0 | [2] |

| Topological Polar Surface Area | 49.6 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| logP (predicted) | -1.2 to -2.1 | [2] |

Table 1: Physicochemical properties of Linsidomine.

Structural Features

The structure of linsidomine is characterized by a 1,2,3-oxadiazole (B8650194) ring with a morpholino group at position 3 and an imine group at position 5. This mesoionic structure, with its separated positive and negative charges, is inherently unstable and prone to decomposition, which is the basis for its NO-releasing capability.

References

The Impact of Coruno® (Molsidomine) on Endothelial Function: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Endothelial dysfunction is a primary driver in the pathogenesis of cardiovascular diseases, characterized by impaired vasodilation, a pro-inflammatory state, and a prothrombotic surface. The bioavailability of nitric oxide (NO), a critical signaling molecule synthesized by endothelial cells, is central to maintaining vascular health. Coruno®, the brand name for Molsidomine (B1677406), is a direct, exogenous nitric oxide donor developed to counteract the effects of endothelial dysfunction. This technical guide provides a detailed examination of Molsidomine's mechanism of action, a summary of its quantitative effects on endothelial biomarkers from clinical and preclinical studies, and comprehensive protocols for key experimental assessments.

Mechanism of Action: Direct Nitric Oxide Donation

Molsidomine is a prodrug that exerts its therapeutic effects through its active metabolites. Unlike endogenous NO production, which relies on the enzymatic activity of endothelial nitric oxide synthase (eNOS), Molsidomine provides a direct, non-enzymatic source of NO, bypassing potential dysfunctions in the eNOS pathway.

Metabolic Activation Pathway

The bioactivation of Molsidomine is a two-step process:

-

Hepatic Conversion: Molsidomine is first metabolized in the liver to its active metabolite, 3-morpholinosydnonimine (SIN-1).[1]

-

Spontaneous Conversion: SIN-1 is unstable at physiological pH and spontaneously converts to the open-ring form, SIN-1A.[2]

-

NO Release: In the presence of oxygen, SIN-1A undergoes a non-enzymatic, oxidative process to release nitric oxide (NO), leaving the inactive metabolite SIN-1C.[3][4] This process does not require interaction with thiol-containing compounds, a key difference from traditional organic nitrates like nitroglycerin.[2][5]

The following diagram illustrates the metabolic activation and NO release pathway.

References

- 1. Molsidomine provides neuroprotection against vincristine-induced peripheral neurotoxicity through soluble guanylyl cyclase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular aspects underlying the vasodilator action of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Coruno's Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coruno, with the active pharmaceutical ingredient Molsidomine, is a cardiovascular drug utilized in the treatment of angina pectoris. It functions as a prodrug, undergoing metabolic conversion to its active metabolite, Linsidomine (SIN-1). This guide provides a comprehensive technical overview of the molecular targets of SIN-1, detailing its mechanism of action, associated signaling pathways, quantitative data, and relevant experimental protocols.

Metabolism of this compound and Formation of the Active Metabolite

Molsidomine is hepatically metabolized to its pharmacologically active form, Linsidomine, also known as SIN-1 (3-morpholino-sydnonimine). This conversion is a critical step for the therapeutic effects of this compound.

Primary Molecular Target: Soluble Guanylate Cyclase (sGC)

The principal molecular target of SIN-1 is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. SIN-1 is a nitric oxide (NO) donor, spontaneously releasing NO under physiological conditions.

Mechanism of Action

SIN-1 undergoes a non-enzymatic decomposition to release nitric oxide. This NO then diffuses to and binds to the ferrous heme prosthetic group of sGC. This binding event induces a conformational change in sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger.

Quantitative Data on sGC Activation

| Parameter | Value | Condition |

| NO EC50 (sGC activation) | 11 ± 1 nM | Rat Platelets[1] |

| YC-1 EC50 (sGC activation) | 8.4 µM | Rabbit Corpus Cavernosum[2] |

Note: YC-1 is an sGC stimulator, and its EC50 provides context for the concentrations required for sGC activation.

Downstream Signaling Pathways

The increase in intracellular cGMP concentration triggers a cascade of downstream signaling events, primarily mediated by cGMP-dependent protein kinase (PKG).

Vasodilation

In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium levels through multiple mechanisms, including:

-

Inhibition of calcium influx through L-type calcium channels.

-

Activation of myosin light chain phosphatase, leading to dephosphorylation of myosin light chains and smooth muscle relaxation.

Inhibition of Platelet Aggregation

In platelets, elevated cGMP levels and subsequent PKG activation inhibit platelet aggregation by:

-

Inhibiting the activation of fibrinogen receptors (GPIIb/IIIa).

-

Reducing calcium mobilization from intracellular stores.

| Compound | IC50 (ADP-induced aggregation) | IC50 (Collagen-induced aggregation) |

| Adenosine | 0.53 mmol/L | 0.87 mmol/L |

| Inosine | > 4 mmol/L | 2.38 mmol/L |

Note: This table provides context for IC50 values related to platelet aggregation inhibition, although not directly for SIN-1.[3]

Secondary Molecular Targets: Reactive Oxygen and Nitrogen Species

In addition to nitric oxide, the decomposition of SIN-1 can also generate superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻), particularly in the presence of oxygen. These reactive species have their own set of molecular targets and can contribute to both physiological and pathological processes.

Formation of Superoxide and Peroxynitrite

Molecular Targets of Peroxynitrite

Peroxynitrite is a potent oxidizing and nitrating agent that can modify various biomolecules, leading to altered cellular function or cytotoxicity. Potential molecular targets include:

-

Tyrosine residues in proteins: Peroxynitrite can nitrate (B79036) tyrosine residues, forming 3-nitrotyrosine, which can alter protein function.

-

Thiols: Oxidation of thiol groups in proteins and glutathione (B108866) can disrupt cellular redox balance.

-

Lipids: Peroxynitrite can initiate lipid peroxidation, leading to membrane damage.

-

DNA: Oxidative damage to DNA can lead to mutations and apoptosis.

In mixed cortical cell cultures, SIN-1-induced cytotoxicity was associated with the formation of 3-nitrotyrosine, a marker of peroxynitrite activity.[4] In endothelial cells, SIN-1-induced hyperpermeability was linked to the disorganization of junctional proteins and dephosphorylation of focal adhesion kinase (FAK), effects that were blocked by a peroxynitrite scavenger.[5]

Experimental Protocols

Measurement of Nitric Oxide Release from SIN-1 (Griess Assay)

This protocol describes the indirect measurement of NO release from SIN-1 by quantifying its stable breakdown product, nitrite (B80452), in an aqueous solution.

Materials:

-

SIN-1 solution of known concentration

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water

-

-

Sodium nitrite standard solutions (for calibration curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the SIN-1 solution.

-

Add 100 µL of each standard or SIN-1 sample to triplicate wells of the 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Determine the nitrite concentration in the SIN-1 samples by interpolating their absorbance values on the standard curve. This concentration corresponds to the amount of NO released.[6]

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol measures the activity of sGC by quantifying the amount of cGMP produced.

Materials:

-

Purified sGC or cell lysate containing sGC

-

SIN-1 solution

-

Reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4, 2 mM MgCl₂, 1 mM GTP, 1 mM cGMP, 15 mM phosphocreatine, 50 U/mL creatine (B1669601) phosphokinase)

-

cGMP enzyme immunoassay (EIA) kit

-

96-well microplate

Procedure:

-

Pre-incubate the sGC-containing sample with the reaction buffer.

-

Initiate the reaction by adding SIN-1 at various concentrations.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stop buffer (e.g., EDTA or by heat inactivation).

-

Quantify the amount of cGMP produced using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

Plot the cGMP concentration against the SIN-1 concentration to determine the dose-response relationship and calculate parameters such as EC50.

Summary and Conclusion

The active metabolite of this compound, Linsidomine (SIN-1), exerts its primary therapeutic effects through the donation of nitric oxide, which in turn activates its principal molecular target, soluble guanylate cyclase. The subsequent increase in cGMP levels orchestrates a signaling cascade leading to vasodilation and inhibition of platelet aggregation. However, the concurrent generation of superoxide and peroxynitrite introduces a layer of complexity, with these reactive species having the potential to interact with a distinct set of molecular targets, leading to a range of cellular responses. A thorough understanding of these multifaceted molecular interactions is crucial for the continued development and optimization of therapeutic strategies involving this compound and other nitric oxide-donating drugs. This guide provides a foundational framework for researchers and professionals in the field to delve deeper into the intricate pharmacology of this important cardiovascular agent.

References

- 1. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of soluble guanylate cyclase causes relaxation of corpus cavernosum tissue: synergism of nitric oxide and YC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Platelet Activation and Thrombus Formation by Adenosine and Inosine: Studies on Their Relative Contribution and Molecular Modeling | PLOS One [journals.plos.org]

- 4. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of peroxynitrite and superoxide radicals on endothelial monolayer permeability: potential role of peroxynitrite in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unable to Proceed: Information on "Coruno" is Not Available

Following a comprehensive search of scientific and medical databases, we have been unable to identify any substance or therapeutic agent named "Coruno" with a known role in reducing myocardial oxygen demand. This suggests that "this compound" may be:

-

A very new or pre-clinical compound not yet disclosed in public literature.

-

An internal codename for a drug in development.

-

A potential misspelling of an existing therapeutic agent.

Without any available data, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

We are prepared to generate the requested in-depth guide on a known therapeutic agent or class of agents that reduce myocardial oxygen demand. Please specify a compound or class of interest from the following, or provide an alternative name:

-

Beta-blockers (e.g., Metoprolol, Propranolol)

-

Calcium channel blockers (e.g., Diltiazem, Verapamil)

-

Nitrates (e.g., Nitroglycerin, Isosorbide mononitrate)

-

Late sodium current inhibitors (e.g., Ranolazine)

-

If-channel inhibitors (e.g., Ivabradine)

Upon receiving a valid topic, we will proceed with the detailed analysis and generation of the technical guide as per the original request.

Methodological & Application

Coruno (Molsidomine) Dosage Protocols for Stable Angina Clinical Trials: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage protocols, efficacy, and safety of Coruno (a once-daily 16 mg formulation of molsidomine) in clinical trials for the treatment of stable angina pectoris. The information is compiled from published clinical studies to guide further research and development in this area.

Mechanism of Action

This compound, a prolonged-release formulation of molsidomine (B1677406), exerts its anti-anginal effects through the nitric oxide (NO) signaling pathway. Molsidomine is a prodrug that undergoes hepatic metabolism to its active metabolite, linsidomine (B1675546) (SIN-1). Linsidomine then spontaneously decomposes to release nitric oxide (NO), a potent vasodilator.[1]

The released NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), which in turn leads to the relaxation of vascular smooth muscle. This vasodilation of coronary arteries and peripheral veins reduces both preload and afterload on the heart, thereby decreasing myocardial oxygen demand and alleviating anginal symptoms.[1][2]

Clinical Trial Data Summary

The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound (molsidomine 16 mg once-daily) in patients with stable angina.

Table 1: Efficacy of this compound in Stable Angina - Comparative Trials

| Study Design & Patient Population | Treatment Arms | Duration | Key Efficacy Outcomes |

| Multicenter, randomized, double-blind, placebo-controlled, crossover study (N=533)[3][4] | 1. Molsidomine 16 mg once-daily (this compound)2. Molsidomine 8 mg twice-daily3. Placebo | 2 weeks | - Exercise Capacity: Molsidomine 16 mg increased exercise capacity by 13% compared to placebo.[5]- Anginal Attacks & Nitrate (B79036) Consumption: Both active treatments significantly reduced the incidence of anginal attacks and the use of sublingual isosorbide (B1672297) dinitrate tablets compared to placebo.[4] |

| Multicenter, open-label, sequential, add-on trial (N=133, including 55 elderly patients ≥75 years)[6] | 1. Molsidomine 8 mg twice-daily (baseline)2. Molsidomine 16 mg once-daily (this compound) | 4 weeks | - Anginal Attacks (Elderly): Molsidomine 16 mg significantly reduced the incidence of anginal attacks in elderly patients compared to the 8 mg twice-daily formulation.[6]- Anginal Attacks (Younger): No significant difference in the reduction of anginal attacks was observed in younger patients.[6]- Nitroderivative Consumption: A non-significant decrease in nitroderivative consumption was observed in both age groups.[6] |

Table 2: Long-Term Tolerability and Safety of this compound (16 mg once-daily)

| Study Design & Patient Population | Treatment | Duration | Key Safety and Tolerability Outcomes |

| Multicenter, open-label study (N=320)[7][8] | Molsidomine 16 mg once-daily (monotherapy or add-on) | 1 year | - Drug-Related Adverse Events (AEs): Reported by 9.1% of patients.[7]- Most Common AE: Headache accounted for 80.6% of all drug-related AEs.[8]- Discontinuation due to Headache: 1.9% of patients discontinued (B1498344) treatment due to headache.[8]- Serious Drug-Related AEs: None reported.[7]- Cardiovascular Parameters: No clinically relevant changes in heart rate, blood pressure, or ECG were observed.[7] |

| Multicenter, randomized, double-blind, placebo-controlled trial (N=533)[3][4] | Molsidomine 16 mg once-daily vs. Placebo | 2 weeks | - Hypotension: Significantly more frequent with molsidomine 16 mg than with placebo.[4]- Headache: Incidence was not significantly different from placebo.[4] |

Experimental Protocols

Detailed experimental protocols for the key assessments in the cited clinical trials are outlined below. While the specific internal protocols of the studies are not publicly available, the following represents standardized methodologies for such clinical investigations.

Protocol 1: Assessment of Exercise Capacity via Cycloergometric Testing

-

Objective: To objectively measure the effect of this compound on exercise tolerance and time to onset of ischemia.

-

Equipment: Calibrated bicycle ergometer, 12-lead electrocardiogram (ECG) monitor, blood pressure monitoring device.

-

Procedure:

-

Patient Preparation: Patients should abstain from caffeine (B1668208) and smoking for at least 4 hours prior to the test. Concomitant anti-anginal medications should be managed as per the study protocol (e.g., washout period or continuation of background therapy).

-

Baseline Measurements: Record resting heart rate, blood pressure, and a 12-lead ECG.

-

Exercise Protocol:

-

A standardized, incremental exercise protocol should be used. A common protocol involves starting at a workload of 25 watts and increasing by 25 watts every 2-3 minutes.

-

Patients are instructed to maintain a constant pedaling speed (e.g., 60 rpm).

-

-

Monitoring during Exercise: Continuously monitor the ECG. Record heart rate, blood pressure, and any symptoms (e.g., chest pain, dyspnea, fatigue) at the end of each stage.

-

Termination Criteria: The test is terminated upon patient request due to limiting symptoms (e.g., intolerable angina, severe dyspnea, fatigue), achievement of target heart rate, or the development of predefined ECG changes (e.g., significant ST-segment depression), or other clinical signs (e.g., drop in systolic blood pressure, arrhythmias).

-

Recovery Phase: After exercise termination, monitor the patient for at least 5-10 minutes, or until heart rate, blood pressure, and ECG have returned to near-baseline levels.

-

-

Endpoints:

-

Total exercise duration.

-

Time to onset of angina.

-

Time to 1 mm ST-segment depression.

-

Maximum workload achieved.

-

Rate-pressure product (heart rate x systolic blood pressure) at peak exercise.

-

Protocol 2: Assessment of Angina Frequency and Nitroderivative Consumption

-

Objective: To quantify the frequency of anginal episodes and the use of short-acting nitrates for symptomatic relief.

-

Methodology: Patient-reported outcomes using a standardized diary.

-

Procedure:

-

Patient Training: At the beginning of the study period, patients are provided with a diary and trained on how to record anginal episodes and nitrate consumption accurately.

-

Diary Entries: Patients are instructed to record the following information for each day:

-

Date and time of each anginal episode.

-

Severity of the anginal episode (e.g., on a scale of 1-10).

-

Activity at the onset of the anginal episode.

-

Number of sublingual nitroglycerin tablets or sprays used for each episode.

-

-

Data Collection: Diaries are reviewed at each study visit to ensure compliance and accuracy of reporting.

-

-

Endpoints:

-

Mean number of anginal attacks per week.

-

Mean number of short-acting nitrate doses consumed per week.

-

Protocol 3: Assessment of Quality of Life

-

Objective: To evaluate the impact of this compound on the patient's overall well-being and disease-specific quality of life.

-

Methodology: Administration of validated quality of life questionnaires. The Seattle Angina Questionnaire (SAQ) is a commonly used and well-validated instrument in this setting.

-

Seattle Angina Questionnaire (SAQ) Protocol:

-

Administration: The 19-item self-administered questionnaire is given to patients at baseline and at specified follow-up visits.[9]

-

Domains Assessed: The SAQ evaluates five domains:

-

Physical Limitation

-

Angina Stability

-

Angina Frequency

-

Treatment Satisfaction

-

Quality of Life

-

-

Scoring: Each domain is scored on a scale of 0 to 100, with higher scores indicating better health status and quality of life.[9]

-

Analysis: Changes in SAQ scores from baseline to follow-up are calculated to assess the treatment effect.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in stable angina.

References

- 1. Comparative effects of once-daily molsidomine in coronary patients from two distinct European ethnicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Website [eprovide.mapi-trust.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Efficacy and safety of molsidomine once-a-day in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pilot double-blind randomized placebo-controlled study of molsidomine 16 mg once-a-day in patients suffering from stable angina pectoris: correlation between efficacy and over time plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of the Seattle Angina Questionnaire in Women with Ischemic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State of the Art Review: Interpreting the Seattle Angina Questionnaire as an Outcome in Clinical Trials and in Clinical Care - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reproducibility of multistage graded exercise testing in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resref.com [resref.com]

Application Notes and Protocols for the Analytical Measurement of Molsidomine and Linsidomine in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of molsidomine (B1677406) and its active metabolite, linsidomine (B1675546) (SIN-1), in plasma samples. The described methods, utilizing High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem Mass Spectrometry (MS/MS) detection, are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.

Introduction

Molsidomine is a prodrug that is metabolized in the liver to its pharmacologically active form, linsidomine (SIN-1). Linsidomine is a potent vasodilator that releases nitric oxide (NO), leading to the relaxation of vascular smooth muscle. Accurate measurement of both molsidomine and linsidomine in plasma is critical for understanding the drug's pharmacokinetic profile and its therapeutic effects. The following protocols detail established methods for their quantification.

Signaling Pathway of Molsidomine

Molsidomine exerts its therapeutic effect through its conversion to linsidomine and the subsequent release of nitric oxide.

Figure 1: Metabolic activation of Molsidomine to Linsidomine and its downstream signaling pathway leading to vasodilation.

Analytical Methods: A Comparative Overview

Several analytical methods have been developed for the quantification of molsidomine and linsidomine in plasma. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.

| Parameter | HPLC-UV for Molsidomine & Linsidomine | HPLC-MS/MS for Molsidomine | LC-MS/MS for Linsidomine |

| Analyte(s) | Molsidomine & Linsidomine (Simultaneous) | Molsidomine | Linsidomine |

| Linearity Range | 0.4 - 200 ng/mL (for SIN-1) | 5.0 - 1000.0 ng/mL | Not specified |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (for SIN-1) | 5.0 ng/mL | 0.70 ng/mL |

| Recovery | ~70% (for SIN-1 derivative) | Not specified | 51% |

| Precision (Day-to-day) | 2.5 - 11.3% | Not specified | Not specified |

| Detection | Ultraviolet (UV) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

Experimental Protocols

Method 1: Simultaneous Determination of Molsidomine and Linsidomine by HPLC-UV

This method is suitable for the simultaneous quantification of both the prodrug and its active metabolite.[1]

1. Sample Preparation: Derivatization and Liquid-Liquid Extraction

Figure 2: Workflow for sample preparation for simultaneous HPLC-UV analysis of Molsidomine and Linsidomine.

-

Internal Standard: An ethoxycarbonyl derivative of a piperazino-3-sydnonimine (a SIN-1 analogue) is used for simultaneous determination.[1]

-

Derivatization: Linsidomine requires derivatization to improve its chromatographic properties. Propoxycarbonyl chloride is used for this purpose.[1]

-

Extraction: A one-step liquid-liquid extraction is performed. The specific solvent is not detailed in the abstract but is likely an organic solvent immiscible with water.[1]

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase before injection into the HPLC system.

2. Chromatographic Conditions

-

Column: Reversed-phase column.

-

Detection: UV detector.

-

Elution Time: Less than 15 minutes.[1]

Method 2: Determination of Molsidomine by HPLC-MS/MS

This method offers high sensitivity and selectivity for the quantification of molsidomine.

1. Sample Preparation: Protein Precipitation

Figure 3: Workflow for sample preparation for HPLC-MS/MS analysis of Molsidomine using protein precipitation.

-

Procedure: Plasma proteins are precipitated by the addition of methanol.[2]

-

Separation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Collection: The supernatant containing molsidomine is collected for analysis.

2. Chromatographic and Mass Spectrometric Conditions

-

Column: Agilent Infinity LabPoroshell 120 EC-C18 (4.6x100 mm, 2.7 Micron).[2]

-

Mobile Phase: An aqueous solution of methanol.[2]

-

Detection: Tandem mass spectrometry (MS/MS).

Method 3: Determination of Linsidomine by LC-MS/MS

This highly sensitive and specific method is dedicated to the analysis of linsidomine.[2][3]

1. Sample Preparation: Derivatization and Multi-Step Liquid-Liquid Extraction

Figure 4: Workflow for sample preparation for LC-MS/MS analysis of Linsidomine.

-

Derivatization: Linsidomine is derivatized with propyl chloroformate.[2][3]

-

Initial Extraction: The derivatized linsidomine is extracted from plasma using a mixture of tert-butyl methyl ether and 1,2-dichloroethane (55:45, v/v).[2][3]

-

Acidic Back-Extraction: The organic layer is then back-extracted with 0.01 M HCl to transfer the analyte to the aqueous phase.[2][3]

-

Alkalinization and Final Extraction: The acidic aqueous layer is alkalinized, and the linsidomine derivative is back-extracted into ether.[2][3]

-

Final Steps: The final ether extract is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[2][3]

2. Chromatographic and Mass Spectrometric Conditions

-

Column: Phenomenex Luna C18 (2) (150 mm x 2.1 mm, 5 µm).[2][3]

-

Mobile Phase: A mixture of methanol, water, and formic acid (400:600:0.05, v/v/v).[2][3]

-

Detection: Tandem mass spectrometry (Finnigan MAT LCQ) in Selected Reaction Monitoring (SRM) mode.[2][3]

-

SRM Transition: Monitoring the transition of the protonated molecular ion m/z 257.0 to the product ion m/z 86.0.[2][3]

Stability and Storage Considerations

-

Light Sensitivity: Molsidomine solutions are sensitive to light and can degrade rapidly when exposed to daylight.[4] It is crucial to protect samples and standards from light during storage and analysis.

-

Sample Storage: For long-term stability of many biochemical analytes in plasma, storage at -60°C or lower is recommended. While specific stability data for molsidomine and linsidomine under various conditions were not detailed in the provided search results, general best practices for drug analysis in plasma should be followed.

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of molsidomine and its active metabolite, linsidomine, in plasma. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity. Proper sample handling, including protection from light and appropriate storage conditions, is critical to ensure the accuracy of the results.

References

- 1. Determination of the active metabolite of molsidomine in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of linsidomine in human plasma by tandem LC-MS with ESI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Light stability of molsidomine in infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Coruno (Molsidomine) in Animal Models of Myocardial Ischemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coruno, with its active pharmaceutical ingredient molsidomine (B1677406), is a nitric oxide (NO) donor utilized in the management of cardiovascular diseases.[1] Molsidomine itself is a prodrug that is metabolized in the liver to its active form, linsidomine (B1675546) (SIN-1).[2] SIN-1 non-enzymatically releases nitric oxide, a potent vasodilator, which in turn activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[2][3] This signaling cascade results in vasodilation, reduction of both preload and afterload, and subsequent anti-ischemic effects.[2][4]

These application notes provide a comprehensive overview of the use of molsidomine in preclinical animal models of myocardial ischemia, summarizing key quantitative data and providing detailed experimental protocols. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the cardioprotective effects of molsidomine.

Data Presentation

The following tables summarize the quantitative effects of molsidomine in animal models of myocardial ischemia based on published literature.

Table 1: Effect of Molsidomine on Myocardial Infarct Size

| Animal Model | Dosing Regimen | Ischemia/Reperfusion Protocol | Infarct Size Reduction | Reference |

| Dog | 0.10 mg/kg i.v. | 6-hour coronary artery thrombosis induced by electrical stimulation | Smaller infarct size (P < 0.02 vs. control) | [5] |

| Dog | Infusion of 1 µg/kg/min for 30 min, then 0.75 µg/kg/min for 2 h, starting 30 min after occlusion | Left anterior descending (LAD) coronary artery occlusion | Markedly lower infarct mass compared to control dogs | [1] |

Table 2: Hemodynamic Effects of Molsidomine in Myocardial Ischemia Models

| Animal Model | Dosing Regimen | Key Hemodynamic Changes | Reference |

| Dog | 0.05 mg/kg i.v. bolus followed by 0.5 µg/kg/min infusion | Complete normalization of ST-segment elevation within 40 minutes.[4] Abolished or reduced increase in heart rate, contractility, and LVEDP.[6] | [4][6] |

| Dog | 0.2 mg/kg intraduodenally | Maximum LV systolic pressure decline of 20% (P < 0.05 vs. control).[7] Maximum LV end-diastolic pressure decline of 63% (P < 0.05 vs. control).[7] | [7] |

| Dog | 50 µg/kg i.v. bolus followed by 0.05 µg/kg/min infusion | Lowered mean aortic pressure and rate-pressure product 10 min after administration.[8] | [8] |

Table 3: Effects of Molsidomine on Cardiac Function and Arrhythmias

| Animal Model | Dosing Regimen | Effects on Cardiac Function and Arrhythmias | Reference |

| Dog | 0.05 mg/kg i.v. bolus followed by 0.5 µg/kg/min infusion | Reduced incidence of spontaneous ventricular fibrillation during reperfusion (1/8 in treated vs. 10/12 in control).[6] | [6] |

| Dog | 50 µg/kg i.v. bolus followed by 0.05 µg/kg/min infusion | Protected against early post-ischemic ventricular fibrillation (0/20 in treated vs. 6/20 in control, P = 0.0202).[8] Reduced overall post-occlusion ventricular fibrillation (3/20 in treated vs. 10/20 in control, P = 0.0407).[8] | [8] |

| Dog | 0.05 mg/kg i.v. bolus followed by 0.5 µg/kg/min infusion for 6 hours | Resulted in corresponding changes in left ventricular areas, ejection fraction, and stroke volume due to preload and afterload reduction.[4] | [4] |

Experimental Protocols

Protocol 1: Canine Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery in dogs, followed by reperfusion, to assess the cardioprotective effects of molsidomine.

1. Animal Preparation and Anesthesia:

-

Anesthetize the dogs, for example, with sodium pentobarbital.[9]

-

Intubate the animals and provide mechanical ventilation.

-

Monitor vital signs, including heart rate, blood pressure, and ECG, throughout the procedure.[8]

2. Surgical Procedure: LAD Ligation:

-

Perform a left thoracotomy to expose the heart.

-

Isolate the left anterior descending (LAD) coronary artery.[6]

-

Pass a suture around the LAD for subsequent occlusion.

3. Induction of Myocardial Ischemia and Reperfusion:

-

Occlude the LAD coronary artery for a predetermined period, for example, 90 minutes, to induce myocardial ischemia.[6]

-

After the ischemic period, release the ligature to allow for reperfusion for a specified duration, for instance, 30 minutes.[6]

4. Molsidomine Administration:

-

Molsidomine can be administered as an intravenous (i.v.) bolus followed by a continuous infusion.